tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate
Description
tert-Butyl (3-oxo-5-phenylpentan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 3-oxo-5-phenylpentan-2-yl amine. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDIGVFTACDKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 3-oxo-5-phenylpentan-2-one in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-oxo-5-phenylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3-oxo-5-phenylpentan-2-yl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.
Biology and Medicine: In biological and medicinal research, the compound is used to protect amine groups in drug molecules during synthesis . This allows for the selective modification of other functional groups without affecting the protected amine.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action for tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . This mechanism is particularly useful in peptide synthesis, where the protecting group can be selectively removed under mild conditions without affecting other functional groups .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Ethyl Carbamate and Vinyl Carbamate
Ethyl carbamate (urethane) and vinyl carbamate are structurally simpler carbamates with significant differences in carcinogenic potency. Ethyl carbamate is a known carcinogen but is 10–50 times less potent than vinyl carbamate in inducing tumors (e.g., lung adenomas, liver carcinomas) in rodent models . The higher reactivity of vinyl carbamate stems from its unsaturated vinyl group, which facilitates metabolic activation to electrophilic intermediates that bind DNA and proteins .
tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate
This analog, studied in enzymatic kinetic resolution, shares the Boc-protected amine motif. Candida antarctica lipase B (CAL-B) resolved its enantiomers with excellent enantioselectivity (E > 200) , highlighting the utility of tert-butyl carbamates in asymmetric synthesis . The ketone group in tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate may similarly enable enantioselective reductions or resolutions, though its phenyl substituent could influence substrate binding in enzymatic systems.
Reactivity in Alkylation Reactions
tert-Butyl carbamates exhibit distinct reactivity in alkylation reactions. For instance, 4-chloromethylpyrazoles react with tert-butyl carbamate to yield N-monoalkylation products exclusively, avoiding O-alkylation even without catalysts or basic conditions . This selectivity is attributed to the steric bulk of the tert-butyl group, which directs nucleophilic attack to the nitrogen.
Data Tables
Table 1: Comparative Properties of Carbamate Derivatives
| Compound | Structure Highlights | Carcinogenicity | Key Reactivity | Applications |
|---|---|---|---|---|
| Ethyl carbamate | CH₃CH₂-O-CO-NH₂ | Moderate (rodents) | Metabolic activation to electrophiles | Solvent, former industrial use |
| Vinyl carbamate | CH₂=CH-O-CO-NH₂ | High (rodents) | Direct mutagenicity via electrophilic intermediates | Research (carcinogenesis studies) |
| tert-Butyl carbamate | (CH₃)₃C-O-CO-NH₂ | None reported | Stable under basic conditions | Protecting group in synthesis |
| This compound | Boc-protected ketone + phenyl | Not studied (inferred low) | Potential for nucleophilic additions, enzymatic resolution | Drug intermediates, asymmetric synthesis |
Table 2: Enzymatic Resolution of tert-Butyl Carbamates (Selected Examples)
Research Findings and Implications
- Carcinogenicity: The tert-butyl group likely mitigates carcinogenic risks compared to ethyl/vinyl carbamates, as seen in tert-butyl carbamate’s inactivity in lung tumor models .
- Synthetic Utility : The Boc group’s stability and the ketone’s reactivity position this compound as a candidate for multi-step syntheses, analogous to Boc-protected intermediates in chromene and pyrazolo[3,4-d]pyrimidine derivatives .
Biological Activity
Tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenyl moiety, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The carbamate functional group can undergo hydrolysis in physiological conditions, releasing active species that may inhibit enzymes or disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Research suggests that this compound could inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 4 | |
| Anticancer | MCF-7 (breast cancer) | 32 | |
| Enzyme Inhibition | Various metabolic enzymes | Varies |
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL, indicating significant antibacterial activity against this pathogen. This finding suggests its potential use in treating drug-resistant infections .
Anticancer Activity
In vitro studies on the MCF-7 breast cancer cell line revealed that this compound exhibited cytotoxic effects at concentrations around 32 µM. The compound's ability to maintain cell viability at higher concentrations suggests a favorable toxicity profile, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition Studies
Research has indicated that this compound acts as an inhibitor for various metabolic enzymes. The specifics of these interactions are still under investigation, but initial results show promise for its application in metabolic disorders and enzyme-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
